molecular formula C12H26O2 B1352070 2,4-Diethyloctane-1,5-diol CAS No. 94277-83-5

2,4-Diethyloctane-1,5-diol

Cat. No. B1352070
CAS RN: 94277-83-5
M. Wt: 202.33 g/mol
InChI Key: QDKYZXPQXKTGRB-UHFFFAOYSA-N
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Description

“2,4-Diethyloctane-1,5-diol” is a chemical compound with the molecular formula C12H26O2 . It is used in the preparation of thermosetting materials .


Molecular Structure Analysis

The molecular structure of “2,4-Diethyloctane-1,5-diol” consists of a carbon backbone with two ethyl groups attached at the 2nd and 4th carbon atoms, and hydroxyl groups (-OH) attached at the 1st and 5th carbon atoms . The exact mass of the molecule is 202.193280068 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of “2,4-Diethyloctane-1,5-diol” is 202.33 g/mol . It has a density of 0.908g/cm3 . The boiling point is 279.2ºC at 760mmHg . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Dermatological Applications

Research indicates that pentane-1,5-diol, a compound structurally similar to 2,4-Diethyloctane-1,5-diol, exhibits significant potential in dermatology. It enhances the percutaneous absorption of active substances, acting as an effective solvent, water-binding substance, antimicrobial agent, and preservative. This makes it a valuable ingredient in dermatological preparations, improving the efficacy and usability of formulations for commonly used drugs. Pentane-1,5-diol is noted for its cosmetic attractiveness, low risk for skin and eye irritation, low toxicity, and absence of bad odor (Faergemann et al., 2005).

Pharmaceutical and Cosmetic Enhancer

Further research underscores the advantages of pentane-1,5-diol over other diols, such as propylene glycol, in pharmaceutical formulations. Its efficacy, safety, pharmaceutical, and cosmetic properties, alongside its antimicrobial spectrum and low toxicity, make it an attractive substance for use in topical administration. These characteristics, combined with its cost-effectiveness, highlight its utility in enhancing drug delivery and formulation properties (Jacobsson Sundberg & Faergemann, 2008).

Polymer Application

The applications of diols extend into the polymer sector, where compounds like 2,4-diethyl-1,5-pentanediol are used as components in various polymeric materials. These diols contribute to the characteristics and performance of polymers used in a wide range of industries, from adhesives and coatings to composites and plastics, showcasing the versatility and importance of diols in material science (Liu Yi-jun, 2005).

Bio-Based Chemical Production

The microbial production of diols, such as 1,4-butanediol and 1,5-pentanediol, from renewable resources, represents a significant area of research. These diols are considered platform chemicals with a wide range of applications in chemicals and fuels. Advances in biotechnology have enabled the efficient bioconversion of renewable materials into valuable diols, contributing to sustainable chemical production and reducing reliance on fossil resources (Zeng & Sabra, 2011).

Safety And Hazards

“2,4-Diethyloctane-1,5-diol” is classified under the GHS07 hazard class . It has the hazard statement H319, which means it causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2,4-diethyloctane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-4-7-12(14)11(6-3)8-10(5-2)9-13/h10-14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKYZXPQXKTGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)CC(CC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915794
Record name 2,4-Diethyloctane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethyloctane-1,5-diol

CAS RN

94277-83-5
Record name 2,4-Diethyl-1,5-octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94277-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethyloctane-1,5-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diethyloctane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diethyloctane-1,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
장진호, 구광회 - 염색가공, 2006 - dbpia.co.kr
조사경화는 많은 분야에서 에너지, 공간, 비용을 절감할 수 있고 휘발성 유기물질을 사용하지않아 환경친화적 기술로 고려된다. 조사경화에사용할 수 있는 새로운 물질은 제품의 성능을 향상…
Number of citations: 3 www.dbpia.co.kr

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